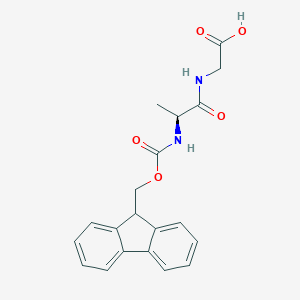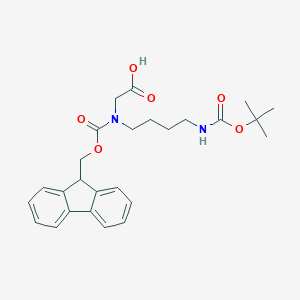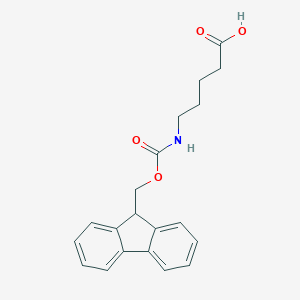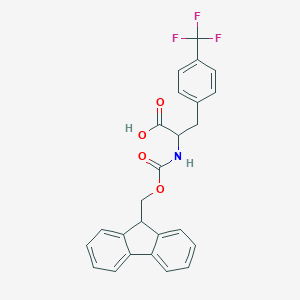
Fmoc-L-3-Cyanophenylalanine
Übersicht
Beschreibung
Fmoc-L-3-Cyanophenylalanine, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid, is a derivative of phenylalanine. It is primarily used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol .
Wirkmechanismus
Target of Action
Fmoc-L-3-Cyanophenylalanine is primarily used as an intermediate in the preparation of phenylalanine and phenylglycine derivatives . These derivatives act as arginine mimetics in tripeptides, which are used as dengue protease inhibitors . Therefore, the primary target of this compound is the dengue protease.
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is widely used in peptide synthesis, particularly in the construction of peptidomimetics due to its structural similarities to various natural peptides. It serves as a building block for the synthesis of more complex peptides.
Pharmacokinetics
It is known that the compound has a molecular weight of 41244 , a melting point of 115.6 °C, and a boiling point of 531.88°C . It is recommended to be stored sealed in dry conditions at 2-8°C .
Result of Action
The result of the action of this compound is the synthesis of phenylalanine and phenylglycine derivatives that act as arginine mimetics in tripeptides . These tripeptides can inhibit the dengue protease, potentially providing a therapeutic effect against dengue fever .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Furthermore, during synthesis, the compound should be handled in a well-ventilated area to avoid inhalation . In case of accidental release, further leakage or spillage should be prevented to avoid environmental contamination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-L-3-Cyanophenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of N-(9-Fluorenylmethoxycarbonyloxy)succinimide with L-3-Cyanophenylalanine in the presence of N-ethyl-N,N-diisopropylamine in a mixture of water and acetonitrile at room temperature for one hour . This method yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the coupling of Fmoc-protected amino acids to form peptides, ensuring high purity and yield. The process is optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-3-Cyanophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
N-ethyl-N,N-diisopropylamine: Used as a base in the synthesis process.
Acetonitrile and Water: Solvents used in the reaction medium.
Major Products Formed
The primary product formed from the reactions involving this compound is the protected amino acid derivative, which is then used in further peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-L-3-Cyanophenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a tool for incorporating non-natural amino acids into proteins, enabling the investigation of protein structure and function.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to mimic natural amino acids makes it valuable in designing therapeutic peptides with enhanced stability and activity.
Industry
In the industrial sector, this compound is used in the production of antibacterial composite materials and hydrogels. These materials have applications in biomedical devices and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-4-Cyanophenylalanine: Similar in structure but with the cyanophenyl group at the 4-position instead of the 3-position.
Fmoc-3-Cyano-L-phenylalanine: Another derivative with similar applications in peptide synthesis.
Uniqueness
Fmoc-L-3-Cyanophenylalanine is unique due to its specific positioning of the cyanophenyl group, which can influence the reactivity and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics.
Eigenschaften
IUPAC Name |
(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426256 | |
| Record name | Fmoc-L-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-36-9 | |
| Record name | Fmoc-L-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















